molecular formula C10H8F3N3O B2979674 {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 728913-12-0

{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B2979674
CAS No.: 728913-12-0
M. Wt: 243.189
InChI Key: XIMMTQHEBJVYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is an organic compound characterized by a trifluoromethylphenyl group, a triazole ring, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol generally involves the cycloaddition reaction known as the Huisgen cycloaddition. This reaction between an azide and an alkyne forms the triazole ring. Specifically, the following steps are common:

  • Preparation of the Azide: Synthesis of the azide precursor can be achieved by reacting the corresponding amine with nitrous acid.

  • Cycloaddition: The azide reacts with an alkyne (bearing the trifluoromethylphenyl group) under copper(I) catalysis.

  • Methanol Addition: Introduction of the methanol moiety typically occurs via a subsequent nucleophilic substitution or addition reaction.

Industrial Production Methods: In industrial settings, the process is scaled up using large-scale reactors and continuous flow systems to ensure consistent quality and yield. Reaction parameters such as temperature, pressure, and catalyst concentration are optimized to maximize efficiency.

Types of Reactions

  • Oxidation: The hydroxyl group can undergo oxidation to form an aldehyde or a carboxylic acid.

  • Reduction: The trifluoromethyl group is resistant to reduction, but the triazole ring can be hydrogenated under specific conditions.

  • Substitution: The methanol moiety can be substituted by various nucleophiles, such as halides or amines.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.

  • Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminium hydride.

  • Nucleophiles: Sodium azide, various alkyl halides.

Major Products Formed

  • Oxidation Products: Aldehyde and carboxylic acid derivatives.

  • Reduction Products: Hydrogenated triazole derivatives.

  • Substitution Products: Halo-, alkyl-, or amino-substituted derivatives.

Scientific Research Applications

{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol finds extensive applications in:

Chemistry:

  • Used as a building block for synthesizing more complex molecules.

  • Acts as a ligand in coordination chemistry for metal ion complexation.

Biology:

  • Studied for its antimicrobial properties.

  • Potential as a molecular probe in bioorthogonal chemistry.

Medicine:

  • Explored as a pharmacophore in drug design and development.

  • Investigated for anti-inflammatory and anticancer activities.

Industry:

  • Employed in the development of specialty chemicals.

  • Utilized in material science for designing functional polymers.

Mechanism of Action

Mechanism by Which the Compound Exerts Its Effects: The biological activity of {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol is attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes effectively.

Molecular Targets and Pathways Involved

  • Enzyme Inhibition: The compound may inhibit enzymes by binding to active sites.

  • Signal Transduction Modulation: It can interact with receptors involved in signaling pathways, altering cellular responses.

Comparison with Similar Compounds

Comparison with Other Similar Compounds: When comparing {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol with similar compounds, its unique features stand out:

  • {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole}: Similar structure but lacks the methanol moiety, altering its reactivity and biological properties.

  • {1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethanol: Contains an ethanol moiety instead of methanol, influencing its solubility and interaction with biological targets.

Overall, this compound is distinguished by its trifluoromethylphenyl group combined with the triazole and methanol functionalities, making it versatile and valuable in various research and industrial applications.

Properties

IUPAC Name

[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3O/c11-10(12,13)7-1-3-9(4-2-7)16-5-8(6-17)14-15-16/h1-5,17H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIMMTQHEBJVYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C=C(N=N2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.